Arsenic(III) telluride

Description

Properties

Molecular Formula |

As2Te3 |

|---|---|

Molecular Weight |

532.6 g/mol |

InChI |

InChI=1S/As2Te3/c3-1-5-2-4 |

InChI Key |

GTIUFDICMGTSPM-UHFFFAOYSA-N |

Canonical SMILES |

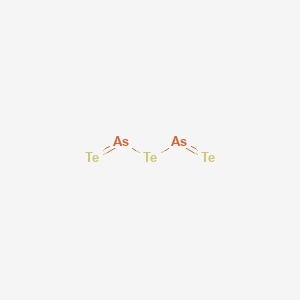

[As](=[Te])[Te][As]=[Te] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Monoclinic α-As₂Te₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of monoclinic α-Arsenic Telluride (α-As₂Te₃), a material of interest for its thermoelectric properties. This document details the crystallographic parameters, atomic arrangement, and the experimental procedures used for its synthesis and structural determination, presented in a format tailored for researchers in materials science and related fields.

Introduction

Arsenic(III) telluride (As₂Te₃) is an inorganic compound that exists in two primary polymorphs: the monoclinic α-phase, which is stable at ambient pressure, and a high-pressure rhombohedral β-phase.[1] The α-phase is a layered semiconductor known for its thermoelectric capabilities.[2][3] Its crystal structure is composed of covalently bonded layers with a zigzag profile, which are stacked along the a-axis and held together by van der Waals forces.[2] This layered nature allows for straightforward cleavage parallel to the b- and c-axes.[2]

Crystallographic Data

The crystal structure of monoclinic α-As₂Te₃ has been determined through single-crystal X-ray diffraction studies. The structure belongs to the C2/m space group.[1][3][4] Key crystallographic data are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][4] |

| Space Group | C2/m | [1][3][4] |

| Lattice Parameters | a = 14.339(1) Å | [4] |

| b = 4.006(5) Å | [4] | |

| c = 9.873(5) Å | [4] | |

| β = 95.0° | [4] | |

| Formula Units per Unit Cell (Z) | 4 | [1][4] |

| Calculated Density | 6.26 g/cm³ | [4] |

| Observed Density | 6.25 g/cm³ | [4] |

Atomic Coordinates:

The arsenic and tellurium atoms occupy the 4i special positions in the C2/m space group, with the following coordinates: (x, 0, z), (-x, 0, -z), and these translated by (1/2, 1/2, 0). The refined atomic positions are presented below.

| Atom | Wyckoff Position | x | y | z |

| As(1) | 4i | 0.131 | 0 | 0.201 |

| As(2) | 4i | 0.285 | 0 | 0.507 |

| Te(1) | 4i | 0.000 | 0 | 0.380 |

| Te(2) | 4i | 0.222 | 0 | 0.024 |

| Te(3) | 4i | 0.370 | 0 | 0.297 |

Experimental Protocols

The determination of the crystal structure of α-As₂Te₃ involves a multi-step process, from the synthesis of the material to the analysis of diffraction data.

3.1. Synthesis of α-As₂Te₃

A common method for synthesizing high-purity, single-crystal α-As₂Te₃ is through the direct reaction of the constituent elements followed by a crystal growth technique.

-

Materials: High-purity arsenic (99.999%) and tellurium (99.999%) elements.

-

Procedure:

-

Stoichiometric quantities of arsenic and tellurium are placed in an evacuated quartz crucible.

-

The crucible is sealed under vacuum to prevent oxidation during heating.

-

The sealed crucible is placed in a rocking furnace to ensure homogenization of the melt.

-

Single crystals are subsequently grown from the homogenized melt using the Bridgman technique, which involves the directional cooling of the molten material.[4]

-

3.2. Crystal Structure Determination by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the primary technique used to elucidate the precise atomic arrangement in α-As₂Te₃.

-

Sample Preparation: Small single-crystal fragments are carefully cleaved from the larger grown crystal.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is exposed to a monochromatic X-ray beam (e.g., Ni-filtered Cu Kα radiation).

-

Diffraction data, including the intensities and positions of the diffracted beams, are collected as the crystal is rotated. Weissenberg photographs or a single-crystal diffractometer can be used for this purpose.[4]

-

-

Data Analysis:

-

The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.

-

Systematic absences in the diffraction pattern (e.g., hkl with h+k=2n) are used to identify the possible space groups (C2, Cm, or C2/m).[4]

-

The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is achieved by proposing a structural model and refining it against the experimental data using techniques like Fourier synthesis.[4]

-

Structural Description

The crystal structure of monoclinic α-As₂Te₃ is characterized by zigzag chains where arsenic atoms are octahedrally and trigonally bonded to tellurium atoms.[4] These chains form layers that are stacked along the crystallographic a-axis. The bonding within the layers is primarily covalent, while the interaction between the layers is of the weaker van der Waals type, which explains the material's pronounced cleavage.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of monoclinic α-As₂Te₃.

References

Unveiling the Electronic Landscape of Arsenic Telluride: A Technical Guide

An in-depth exploration of the electronic band structure of the two primary crystalline phases of arsenic telluride (As₂Te₃), α-As₂Te₃ and β-As₂Te₃, reveals distinct electronic properties with significant implications for thermoelectric and optoelectronic applications. This technical guide synthesizes key findings from experimental and theoretical investigations, providing researchers, scientists, and drug development professionals with a comprehensive overview of the material's electronic characteristics.

Arsenic telluride, a layered chalcogenide, primarily exists in two stable crystalline forms: the monoclinic α-phase and the rhombohedral β-phase. These phases, while chemically identical, exhibit different atomic arrangements that lead to distinct electronic band structures and, consequently, different physical properties.

Crystal and Electronic Structure Overview

The α-phase of arsenic telluride (α-As₂Te₃) possesses a monoclinic crystal structure belonging to the C2/m space group. It is an indirect bandgap semiconductor, a feature that influences its optical absorption and emission properties. In contrast, the β-phase (β-As₂Te₃) crystallizes in a rhombohedral structure (R-3m space group) and is characterized as a direct bandgap semiconductor. This direct bandgap nature is often advantageous for optoelectronic devices like light-emitting diodes and lasers, as it allows for more efficient electron-hole recombination.

Quantitative Electronic Properties

A summary of the key electronic and structural parameters for both α-As₂Te₃ and β-As₂Te₃ is presented in the tables below, compiled from a combination of experimental measurements and theoretical calculations.

| Property | α-As₂Te₃ | β-As₂Te₃ |

| Crystal System | Monoclinic | Rhombohedral |

| Space Group | C2/m | R-3m |

| Bandgap Type | Indirect | Direct |

| Bandgap (eV) | ~0.24 - 0.4[1][2] | ~0.35 |

Table 1: Comparison of the fundamental properties of α-As₂Te₃ and β-As₂Te₃.

| Phase | Lattice Parameters |

| α-As₂Te₃ | a = 14.33 Å, b = 4.05 Å, c = 9.89 Å, β = 95.1° |

Table 2: Experimentally determined lattice parameters for α-As₂Te₃.

Experimental Determination of Electronic Band Structure

The electronic band structure of arsenic telluride has been primarily investigated using advanced experimental techniques such as Angle-Resolved Photoemission Spectroscopy (ARPES) and Scanning Tunneling Spectroscopy (STS).

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the electronic band structure of crystalline solids. In a typical ARPES experiment on α-As₂Te₃, a single crystal of the material is cleaved in-situ under ultra-high vacuum to expose a clean, atomically flat surface. The sample is then cooled to cryogenic temperatures, for instance, 50 K, to minimize thermal broadening of the electronic states. Monochromatic photons, with a specific energy such as 27 eV, are directed onto the sample, causing the emission of photoelectrons. By measuring the kinetic energy and emission angle of these photoelectrons, the binding energy and momentum of the electrons within the crystal can be determined, providing a direct map of the occupied electronic bands.[3][4]

Scanning Tunneling Spectroscopy (STS)

STS provides information about the local density of electronic states (LDOS) at the surface of a material. In this technique, a sharp metallic tip is brought into close proximity to the sample surface, and a bias voltage is applied between them. By measuring the tunneling current as a function of the bias voltage, a spectrum proportional to the LDOS is obtained. This allows for the determination of the bandgap and the positions of the valence and conduction band edges. For α-As₂Te₃, STS measurements have revealed a bandgap of approximately 0.4 eV, with the valence band maximum located at -0.03 eV below the Fermi level.

Theoretical Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of materials from first principles. DFT calculations have been instrumental in predicting and understanding the electronic properties of both α- and β-As₂Te₃.

A typical DFT workflow for calculating the electronic band structure of arsenic telluride involves the following steps:

-

Structural Optimization: The crystal structure (lattice parameters and atomic positions) is relaxed to find the lowest energy configuration.

-

Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated iteratively until a self-consistent solution is reached.

-

Band Structure Calculation: The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone using the self-consistent electron density.

These calculations have confirmed that α-As₂Te₃ is an indirect bandgap semiconductor, while β-As₂Te₃ possesses a direct bandgap.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the crystal structures and the experimental and computational workflows.

References

- 1. devp-service.oss-cn-beijing.aliyuncs.com [devp-service.oss-cn-beijing.aliyuncs.com]

- 2. JDFTx: Band structure calculations [jdftx.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, crystal structure and thermoelectric properties of a new metal telluride Ba3Ag3InTe6 - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Arsenic(III) Telluride Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for producing arsenic(III) telluride (As₂Te₃) crystals, a material of significant interest in the fields of semiconductors, thermoelectrics, and nonlinear optics. This document details the core methodologies, presents quantitative data for comparative analysis, and offers visual representations of experimental workflows.

Overview of this compound (As₂Te₃)

This compound is a semiconductor with a narrow bandgap, making it suitable for applications in infrared detectors and thermoelectric devices. It exists in a monoclinic crystal structure at ambient pressure. The quality and properties of As₂Te₃ crystals are highly dependent on the synthesis method employed, which influences factors such as crystal size, purity, and defect density.

Core Synthesis Methodologies

Several techniques have been successfully employed for the synthesis of As₂Te₃ crystals, each with its own set of advantages and challenges. The most prominent methods include the Bridgman technique, Chemical Vapor Transport (CVT), solvothermal synthesis, and mechanochemical synthesis.

Bridgman Method

The Bridgman method is a widely used technique for growing large, high-quality single crystals from a melt.[1][2] The process involves the directional solidification of a molten stoichiometric mixture of arsenic and tellurium in a sealed ampoule.

Experimental Protocol:

-

Precursor Preparation: High-purity arsenic (99.999%+) and tellurium (99.999%+) are weighed in a 2:3 molar ratio.

-

Ampoule Sealing: The elements are loaded into a carbon-coated quartz ampoule, which is then evacuated to a high vacuum (~10⁻⁶ Torr) and sealed. The carbon coating prevents the melt from adhering to the quartz.

-

Melting and Homogenization: The sealed ampoule is placed in a two-zone vertical Bridgman furnace. The upper zone is heated to a temperature above the melting point of As₂Te₃ (~381 °C), typically to around 450-500 °C, to ensure complete melting and homogenization of the constituents. The lower zone is maintained at a temperature below the melting point.

-

Crystal Growth: The ampoule is slowly lowered from the hot zone to the cold zone at a controlled rate (e.g., 1-5 mm/hour). This slow cooling process initiates crystallization from the tip of the ampoule, propagating upwards to form a single crystal ingot. A sharp-tipped ampoule is often used to promote the growth of a single nucleus.[1]

-

Annealing and Cooling: Once the entire melt has solidified, the crystal is typically annealed at a temperature slightly below the melting point for an extended period (e.g., 24-48 hours) to reduce crystalline defects. The furnace is then slowly cooled to room temperature.

Chemical Vapor Transport (CVT)

The Chemical Vapor Transport (CVT) method is a technique used to grow high-purity single crystals by utilizing a reversible chemical reaction with a transport agent.[3][4] For As₂Te₃, iodine (I₂) is a commonly used transport agent.

Experimental Protocol:

-

Precursor and Transport Agent Preparation: Polycrystalline As₂Te₃ powder (previously synthesized by reacting stoichiometric amounts of As and Te in a sealed ampoule) is used as the source material. A small amount of a transport agent, such as iodine (e.g., 5-10 mg/cm³ of ampoule volume), is added.

-

Ampoule Sealing: The source material and the transport agent are placed in a quartz ampoule, which is then evacuated and sealed.

-

Two-Zone Furnace Setup: The sealed ampoule is placed in a two-zone horizontal tube furnace. The end of the ampoule containing the source material (the "hot zone") is heated to a higher temperature (T₂) (e.g., 350-400 °C), while the other end (the "cold zone") is maintained at a slightly lower temperature (T₁) (e.g., 300-350 °C).

-

Transport and Crystal Growth: In the hot zone, the As₂Te₃ reacts with the iodine gas to form volatile arsenic and tellurium iodides. These gaseous species diffuse to the cold zone, where the reverse reaction occurs, leading to the deposition of As₂Te₃ crystals and the release of the iodine transport agent, which then diffuses back to the hot zone to continue the cycle.[4]

-

Crystal Harvesting: After a sufficient growth period (typically several days to weeks), the furnace is cooled down, and the grown crystals are harvested from the cold zone.

Solvothermal Synthesis

Solvothermal synthesis is a solution-based method that allows for the production of nanocrystalline materials at relatively low temperatures and high pressures. This method offers good control over particle size and morphology.

Experimental Protocol (Adapted from Bi₂Te₃ synthesis):

-

Precursor Solution: A solution of an arsenic precursor (e.g., arsenic trichloride, AsCl₃) and a tellurium precursor (e.g., tellurium dioxide, TeO₂) is prepared in a suitable solvent, such as ethylene glycol.

-

Reducing Agent and Surfactant: A reducing agent (e.g., sodium borohydride, NaBH₄) is added to the solution to reduce the arsenic and tellurium ions to their elemental states. A surfactant or capping agent (e.g., polyvinylpyrrolidone, PVP) may also be added to control the size and prevent agglomeration of the nanoparticles.

-

Autoclave Reaction: The reaction mixture is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 150-200 °C) for a set duration (e.g., 12-24 hours).

-

Product Collection and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting black precipitate (As₂Te₃ nanoparticles) is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and form desired compounds.[5] This method is often solvent-free and can be performed at room temperature.

Experimental Protocol (Adapted from Bi₂Te₃ synthesis):

-

Precursor Preparation: High-purity elemental arsenic and tellurium powders are weighed in a 2:3 stoichiometric ratio.

-

Ball Milling: The elemental powders are loaded into a hardened steel or tungsten carbide milling vial along with milling balls (e.g., stainless steel or tungsten carbide). The ball-to-powder weight ratio is a critical parameter (e.g., 10:1 to 20:1).

-

Milling Process: The milling is carried out in a high-energy planetary ball mill for a specific duration (e.g., several hours). The milling process involves repeated fracturing and cold-welding of the powder particles, leading to intimate mixing at the atomic level and the formation of the As₂Te₃ compound. The milling can be performed under an inert atmosphere (e.g., argon) to prevent oxidation.

-

Product Characterization: After milling, the resulting powder is characterized to confirm the formation of the As₂Te₃ phase and to determine the crystallite size and phase purity.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the different synthesis methods for As₂Te₃ crystals. It is important to note that specific values can vary depending on the precise experimental conditions.

| Synthesis Method | Precursors | Typical Crystal Size | Purity | Key Process Parameters |

| Bridgman Method | Elemental As, Te | Several mm to cm in length | High (>99.999%) | Temperature gradient, lowering rate (1-5 mm/hr), ampoule design |

| Chemical Vapor Transport | Polycrystalline As₂Te₃, I₂ | mm-sized single crystals | Very High (>99.999%) | T₂ (hot zone), T₁ (cold zone), transport agent concentration |

| Solvothermal Synthesis | AsCl₃, TeO₂ | Nanometers (nanoparticles) | Variable | Reaction temperature (150-200 °C), reaction time, precursors, solvent, surfactant |

| Mechanochemical Synthesis | Elemental As, Te | Nanometers (crystallite size) | Good | Milling time, ball-to-powder ratio, milling speed, vial/ball material |

| Synthesis Method | Typical Yield | Common Defects | Characterization Techniques |

| Bridgman Method | High | Point defects, dislocations | XRD, SEM, EDX, Hall effect |

| Chemical Vapor Transport | Low to Moderate | Low defect density | XRD, Laue diffraction, SEM, EDX |

| Solvothermal Synthesis | High | Surface defects, agglomeration | XRD, TEM, SEM, EDX, DLS |

| Mechanochemical Synthesis | High | Amorphous phases, strain | XRD, SEM, TEM, Raman Spectroscopy |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

Conclusion

The selection of an appropriate synthesis method for this compound crystals is contingent upon the desired material properties and the intended application. The Bridgman and Chemical Vapor Transport methods are well-suited for producing large, high-purity single crystals essential for fundamental research and the fabrication of electronic and optoelectronic devices. Solvothermal and mechanochemical synthesis, on the other hand, provide scalable and cost-effective routes to nanocrystalline As₂Te₃, which is of interest for thermoelectric applications and as a precursor for other synthetic processes. A thorough understanding of the experimental parameters and their influence on the final product is critical for achieving the desired crystal quality and performance characteristics.

References

- 1. jetir.org [jetir.org]

- 2. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 3. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 4. Chemical transport reaction - Wikipedia [en.wikipedia.org]

- 5. Time-dependent investigation of a mechanochemical synthesis of bismuth telluride-based materials and their structural and thermoelectric properties - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of As₂Te₃ at room temperature

An In-depth Technical Guide to the Physical Properties of Arsenic Telluride (As₂Te₃) at Room Temperature

Introduction

Arsenic Telluride (As₂Te₃) is a semiconductor compound that has garnered significant interest for its unique electronic, optical, and thermoelectric properties.[1] It is composed of arsenic and tellurium and primarily exists in a monoclinic α-phase at ambient pressure, which can transform into a rhombohedral β-phase under high pressure.[2] This material is recognized as a narrow-gap semiconductor and a topological insulator, making it a subject of research for applications in infrared optoelectronics, thermoelectric devices, and as a semiconductor in various electronic components.[1][3] This guide provides a comprehensive overview of the core , details the experimental protocols for their measurement, and illustrates key logical and experimental workflows.

Quantitative Physical Properties

The physical characteristics of Arsenic Telluride at room temperature are summarized in the table below. These values represent the foundational data for researchers and engineers working with this material.

| Property | Value | Crystal Form | Citations |

| Crystal Structure | Monoclinic (α-phase) | Single Crystal | [2][3] |

| Space Group | C2/m | Single Crystal | [2][3] |

| Lattice Parameters | a = 14.339 Å (1.433 nm) | Single Crystal | [2][3] |

| b = 4.006 Å (0.406 nm) | Single Crystal | [2][3] | |

| c = 9.873 Å (0.989 nm) | Single Crystal | [2][3] | |

| β = 95.43° | Single Crystal | [2][3] | |

| Band Gap (E_g) | ~0.24 eV | Single Crystal (bulk) | [3] |

| 0.8 eV (Conductivity Gap) | Amorphous Film | [4] | |

| 0.95 - 0.98 eV (Optical Gap) | Amorphous Film | [4] | |

| Electrical Conductivity (σ) | 600 Ω⁻¹cm⁻¹ (pre-exponential factor in σ = σ₀e^(-ΔE/kT)) | Amorphous Film | [4] |

| Nonlinear Absorption (β) | (-54.8 ± 3.4) × 10⁴ cm/GW to (-4.9 ± 0.4) × 10⁴ cm/GW at 1.56 µm | α-As₂Te₃ | [5] |

| (-19.8 ± 0.8) × 10⁴ cm/GW to (-3.2 ± 0.1) × 10⁴ cm/GW at 1.9 µm | α-As₂Te₃ | [5] |

Experimental Protocols

The characterization of As₂Te₃ involves several key experimental techniques to determine its structural, electrical, thermal, and optical properties.

Material Synthesis: Flux Zone Technique

High-quality single crystals of As₂Te₃ are often synthesized using the flux zone technique.[3] This method is chosen to produce defect-free, electronic-grade crystals.

-

Objective: To grow large, single-phase As₂Te₃ crystals with high purity (e.g., 99.9999%).[3]

-

Methodology:

-

Precursor Preparation: High-purity elemental arsenic (As) and tellurium (Te) are used as starting materials.

-

Growth Process: The elements are subjected to a controlled temperature gradient in a specialized furnace. A "flux" material is often used to lower the melting point and facilitate crystal growth from the solution.

-

Crystal Formation: The material is slowly cooled over an extended period, often lasting several months, to allow for the formation of large, well-ordered single crystals.[3] This slow process is crucial for minimizing defects and impurities.

-

Crystal Structure Determination: X-Ray Diffraction (XRD)

The crystal structure and lattice parameters of As₂Te₃ are determined using X-ray Diffraction (XRD).

-

Objective: To identify the crystal system, space group, and measure the lattice parameters (a, b, c, and β).[2]

-

Methodology:

-

Sample Preparation: A single crystal of As₂Te₃ is mounted on a goniometer.

-

Data Collection: A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the crystal lattice planes. A detector records the angles and intensities of the diffracted beams.

-

Data Analysis: The resulting diffraction pattern is analyzed. The positions of the diffraction peaks are used to determine the unit cell dimensions (lattice parameters) via Bragg's Law. The systematic absences and symmetries in the pattern are used to identify the space group (e.g., C2/m for the α-phase).[2]

-

Electrical Conductivity Measurement: Four-Probe Method

The electrical conductivity (or its reciprocal, resistivity) is measured using the DC four-terminal method to eliminate the influence of contact resistance.[6][7]

-

Objective: To accurately measure the electrical resistance of the As₂Te₃ sample.

-

Methodology:

-

Sample Contact: Four probes are placed in a linear, equidistant arrangement on the surface of the material.[8]

-

Current Application: A constant direct current (I) is passed through the two outer probes.[8][9]

-

Voltage Measurement: The voltage drop (V) is measured between the two inner probes.[8][9]

-

Calculation: The resistance (R) is calculated using Ohm's law (R = V/I). The electrical conductivity (σ) is then determined based on the sample's geometry (thickness and probe spacing). This method ensures that the measured voltage is not affected by the resistance of the contacts.[7]

-

Seebeck Coefficient Measurement

The Seebeck coefficient, a measure of the thermoelectric voltage induced by a temperature difference, is a key parameter for thermoelectric materials.[10]

-

Objective: To determine the magnitude of the induced thermoelectric voltage in response to a temperature gradient across the As₂Te₃ sample.[6]

-

Methodology (Differential Method):

-

Sample Placement: The sample is placed between two blocks, typically within a heating furnace.[6]

-

Temperature Gradient: One block is heated to create a small, stable temperature difference (ΔT) across the length of the sample.[6]

-

Temperature and Voltage Measurement: Two thermocouples are pressed against the sample at different points to measure the temperatures (T₁ and T₂) and thus the temperature difference (ΔT = T₂ - T₁). The thermoelectric voltage (ΔV) generated across these two points is measured simultaneously.[11][12]

-

Calculation: The Seebeck coefficient (S) is calculated as the ratio of the induced voltage to the temperature difference: S = -ΔV / ΔT.[12] Measurements are typically performed in an inert atmosphere, such as Helium, to prevent oxidation at elevated temperatures.[6]

-

Thermal Conductivity Measurement: Guarded Heat Flow Method

The thermal conductivity, which indicates a material's ability to conduct heat, can be measured using steady-state techniques.

-

Objective: To determine the rate at which heat is transferred through the As₂Te₃ sample.

-

Methodology (Guarded-Comparative-Longitudinal Heat Flow):

-

Apparatus: The test sample is placed in a vertical stack between a heat source and a heat sink. It is often sandwiched between two reference materials with known thermal conductivities.[13]

-

Heat Flow: A one-dimensional, steady-state heat flow is established along the stack. "Guard" heaters are used to surround the stack to minimize radial heat loss and ensure heat flows longitudinally.[14]

-

Temperature Measurement: Thermocouples are placed at various points along the reference materials and the test sample to measure the temperature gradients across each component once thermal equilibrium is reached.[13][15]

-

Calculation: By applying Fourier's law of heat conduction and knowing the temperature gradients and thermal conductivities of the reference materials, the heat flow through the stack can be calculated. This heat flow value is then used with the measured temperature gradient across the As₂Te₃ sample and its dimensions to determine its thermal conductivity.[13]

-

Visualizations

Logical Workflow for As₂Te₃ Characterization

The following diagram illustrates the logical progression from material synthesis to the comprehensive characterization of its physical properties.

Experimental Workflow for Thermoelectric Properties

This diagram details a typical experimental process for measuring the key thermoelectric properties of an As₂Te₃ sample.

References

- 1. nanorh.com [nanorh.com]

- 2. Arsenic(III) telluride - Wikipedia [en.wikipedia.org]

- 3. 2dsemiconductors.com [2dsemiconductors.com]

- 4. journals.aps.org [journals.aps.org]

- 5. Nonlinear optical properties of arsenic telluride and its use in ultrafast fiber lasers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nplindia.in [nplindia.in]

- 7. linseis.com [linseis.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Four Point Probe Measurement Explained [suragus.com]

- 10. Seebeck coefficient - Wikipedia [en.wikipedia.org]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. trace.tennessee.edu [trace.tennessee.edu]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

The Arsenic Telluride (As₂Te₃) Phase Diagram Under High Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic(III) telluride (As₂Te₃) is a semiconductor compound belonging to the group 15 sesquichalcogenides. At ambient conditions, it most commonly exists in a monoclinic α-phase, characterized by a layered crystal structure where layers are held together by weak van der Waals forces. This material has garnered significant interest for its thermoelectric properties and as a potential topological insulator. The application of high pressure serves as a powerful tool to modulate the interatomic distances and electronic orbitals of As₂Te₃, inducing a series of structural and electronic phase transitions. Understanding this high-pressure behavior is critical for synthesizing novel material phases with tailored properties.

This technical guide provides a comprehensive overview of the high-pressure phase diagram of As₂Te₃, consolidating data from experimental studies and first-principle calculations. It details the sequence of phase transitions, the experimental methodologies used for their characterization, and the logical workflow of such high-pressure investigations.

High-Pressure Phase Transitions of As₂Te₃

Under compression at room temperature, α-As₂Te₃ undergoes a sequence of transitions, leading to significant changes in its crystal structure and electronic properties. The primary pathway involves two isostructural transitions followed by a first-order structural transformation.[1][2]

Initially, the parent α-As₂Te₃ phase, which is an insulator, undergoes an isostructural phase transition to a phase designated as α′ at approximately 5.09 GPa.[1][2] This is followed by a second isostructural transition to the α″ phase at around 13.2 GPa.[1][2] These isostructural transitions do not change the fundamental crystal symmetry but involve subtle changes in lattice parameters and bonding, which drive a transformation from an insulator (α phase) to a semimetal (α′ phase) and finally to a metallic state (α″ phase).[1][2]

Starting from approximately 13.2 GPa, As₂Te₃ begins a first-order structural phase transition from the monoclinic α″ phase to a different monoclinic structure, denoted as the γ-phase.[1][2] This transition is completed at approximately 26.5 GPa, with the γ-phase remaining stable up to at least 40.8 GPa.[1] Some studies note that this reversible structural transition to the γ-Bi₂Te₃-type monoclinic phase (space group C2/c) occurs between 17.4 and 36.3 GPa.[3]

It is noteworthy that while some earlier reports suggested a transition to a rhombohedral β-phase at ~7 GPa, recent in-situ X-ray diffraction experiments and first-principle calculations have found no evidence for this intermediate β-phase, indicating a direct transition sequence from the α-family of structures to the γ-phase.[1][3]

Data Presentation: As₂Te₃ Phase Transitions

The quantitative data for the pressure-induced phase transitions of As₂Te₃ at room temperature are summarized below.

| Phase | Crystal System | Space Group | Transition Onset Pressure (GPa) | Notes |

| α-As₂Te₃ | Monoclinic | C2/m | Ambient | Insulating parent phase. |

| α′-As₂Te₃ | Monoclinic | C2/m (Isostructural) | ~5.09 | Isostructural transition; semimetallic behavior.[1][2] |

| α″-As₂Te₃ | Monoclinic | C2/m (Isostructural) | ~13.2 | Isostructural transition; metallic behavior.[1][2] |

| γ-As₂Te₃ | Monoclinic | C2/c | Starts at ~13.2; Completes at ~26.5 | First-order structural transition; metallic.[1][3] |

Experimental Protocols

The characterization of material phases under extreme pressures requires specialized equipment and methodologies. The key experimental techniques cited in the study of As₂Te₃ are detailed below.

High-Pressure Generation: Diamond Anvil Cell (DAC)

A Diamond Anvil Cell (DAC) is the primary apparatus used to generate static high pressures.[4]

-

Principle: The sample is placed in a small chamber drilled into a metal gasket, which is then compressed between the tiny, flattened tips (culets) of two brilliant-cut diamonds. A modest applied force generates extreme pressures due to the very small area of the culets.[4]

-

Sample Loading: A fine powder of the As₂Te₃ sample is loaded into the gasket hole along with a pressure-transmitting medium and a pressure calibrant (e.g., a ruby chip).

-

Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, a fluid medium (e.g., silicone oil, methanol-ethanol mixture, or a condensed gas like neon) is loaded into the sample chamber.[5] This medium surrounds the sample and ensures that pressure is applied uniformly from all directions.

In-situ Structural Analysis: Angle-Dispersive X-ray Diffraction (AD-XRD)

In-situ AD-XRD is used to determine the crystal structure of the material while it is held under high pressure inside the DAC.

-

Methodology: A monochromatic X-ray beam, typically from a synchrotron source, is directed through one of the diamond anvils onto the sample.[5] The diffracted X-rays exit through the opposing diamond and are collected by an area detector.

-

Data Analysis: The resulting diffraction pattern (a series of rings) is integrated to produce a 1D plot of intensity versus diffraction angle (2θ). By analyzing the positions and intensities of the diffraction peaks, the crystal structure, space group, and lattice parameters of the high-pressure phase can be determined.[3] The onset of a phase transition is identified by the appearance of new diffraction peaks corresponding to the new phase and the disappearance of peaks from the parent phase.[1]

In-situ Electrical Resistance Measurement

To probe the electronic transitions (e.g., insulator-to-metal), electrical resistance is measured as a function of pressure.

-

Methodology: A four-probe measurement setup is typically integrated into the diamond anvil. Thin electrical leads are deposited onto the face of one diamond, and the sample is placed in contact with these leads inside the gasket chamber.[6]

-

Data Analysis: By passing a current through two leads and measuring the voltage across the other two, the sample's resistance can be calculated. A sharp drop in resistance with increasing pressure is indicative of a transition to a more conductive or metallic state.[1][2]

Pressure Calibration: Ruby Fluorescence

The pressure inside the DAC is precisely measured using the ruby fluorescence method.

-

Principle: A small chip of ruby is included in the sample chamber. A laser is focused on the ruby, causing it to fluoresce. The wavelength of the primary fluorescence line (R1) shifts in a known and calibrated way with pressure.

-

Measurement: By measuring this wavelength shift with a spectrometer, the pressure inside the cell can be determined with high accuracy.[6]

Visualization of Pathways and Workflows

The following diagrams illustrate the logical relationships in the high-pressure phase transitions of As₂Te₃ and a typical experimental workflow.

Caption: Pressure-induced phase transition pathway of As₂Te₃.

Caption: Experimental workflow for high-pressure studies using a DAC.

References

A Technical Guide to the Theoretical Calculation of As₂Te₃ Electronic Properties

Audience: Researchers, scientists, and materials development professionals.

This technical guide provides an in-depth overview of the theoretical methods used to calculate the electronic properties of Arsenic Telluride (As₂Te₃). It focuses on the computational protocols, presents key quantitative data derived from first-principles calculations, and visualizes the logical workflows and relationships inherent in these theoretical studies.

Introduction to Arsenic Telluride (As₂Te₃)

Arsenic Telluride (As₂Te₃) is a semiconductor compound that exists in different crystalline phases, most notably the monoclinic α-phase and the rhombohedral β-phase.[1] It has garnered significant interest for its potential applications in thermoelectric devices and as a topological insulator.[2][3] The α-phase is a layered material where layers are held together by van der Waals interactions, allowing for exfoliation into two-dimensional structures.[3] Understanding the electronic properties, such as the band structure, density of states (DOS), and dielectric function, is critical for designing and optimizing As₂Te₃-based technologies. First-principles calculations, primarily based on Density Functional Theory (DFT), serve as a powerful tool for predicting and analyzing these properties at the atomic level.[4][5]

Theoretical and Computational Methodologies

The foundation for calculating the electronic properties of As₂Te₃ lies in solving the many-body Schrödinger equation. Due to the complexity of this equation, approximations and computational methods are necessary. Density Functional Theory (DFT) is the most widely used ab initio method for this purpose.[5][6]

Experimental Protocol: First-Principles DFT Calculations

-

Structural Definition: The calculation begins with defining the crystal structure of the As₂Te₃ phase of interest (e.g., α-As₂Te₃ with space group C2/m).[2] The lattice parameters can be taken from experimental data or optimized computationally by minimizing the total energy of the system.

-

Choosing the Exchange-Correlation Functional: A core component of DFT is the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.[7]

-

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): These are the most common and computationally efficient functionals.[8] While effective for structural properties, they are known to underestimate the band gap of semiconductors.[2]

-

Hybrid Functionals (e.g., HSE06): These functionals incorporate a portion of the exact Hartree-Fock exchange, providing more accurate band gap predictions, albeit at a higher computational cost.

-

DFT+U/DFT+U+V: For systems with localized electrons, Hubbard U (on-site) and V (inter-site) corrections can be added to standard functionals to better describe electron correlation.[8]

-

-

Pseudopotential and Basis Set Selection:

-

The interaction between the core electrons and the nucleus is often simplified using pseudopotentials, which significantly reduces computational effort.

-

The wavefunctions of the valence electrons are typically expanded using a basis set, most commonly plane waves. The kinetic energy cutoff for the plane-wave basis set is a critical convergence parameter that must be tested.

-

-

Self-Consistent Field (SCF) Calculation: An iterative procedure is employed to solve the Kohn-Sham equations, which yields the ground-state electron density and total energy of the system.[6] This step requires defining a k-point mesh for sampling the Brillouin zone.

-

Electronic Property Calculation (Post-SCF):

-

Band Structure: Once the ground state is determined, the electronic band structure is calculated along high-symmetry paths within the first Brillouin zone.[7] This reveals the nature of the band gap (direct or indirect) and the dispersion of the energy bands.

-

Density of States (DOS): The DOS, which represents the number of available electronic states at each energy level, is calculated from the band structure. This provides insight into the contributions of different atomic orbitals to the electronic bands.

-

Dielectric Function: The optical properties are determined by calculating the frequency-dependent complex dielectric function (ε(ω) = ε₁(ω) + iε₂(ω)). The imaginary part, ε₂(ω), is related to optical absorption.[9][10]

-

Quantitative Data on Electronic Properties

The choice of theoretical method significantly influences the calculated properties. The following tables summarize key quantitative data for the α and β phases of As₂Te₃ from various theoretical studies.

Table 1: Calculated Electronic and Structural Properties of α-As₂Te₃

| Property | Theoretical Method | Calculated Value | Experimental Value |

| Band Gap (eV) | GGA | 0.34[2] | ~0.9[2] or 0.2-0.4[3] |

| GGA | 0.480[2] | ||

| Other DFT | 0.627[2][9] | ||

| Band Gap Type | GGA | Indirect[1] | - |

| Lattice Constants | DFT | a=1.430 nm, b=0.403 nm, c=0.986 nm, β=95.40° | Good agreement with experiment[1] |

| Static Dielectric Constant (ε₁ at 0 eV) | DFT | ~25 (estimated from ε₁ peak) | - |

| Refractive Index (n) | DFT | High (related to ε₁)[9] | - |

Table 2: Calculated Electronic and Structural Properties of β-As₂Te₃

| Property | Theoretical Method | Calculated Value | Notes |

| Band Gap Type | GGA | Direct[1] | - |

| Symmetry | - | Rhombohedral (R3m) | Known for outstanding thermoelectric properties[2] |

| Topological Properties | DFT | Predicted to be a 3D topological insulator under uniaxial strain[2] | - |

Visualizations of Workflows and Concepts

Diagrams are essential for illustrating the complex workflows and relationships in computational materials science. The following visualizations are provided in the DOT language for use with Graphviz.

Caption: A typical workflow for first-principles calculations of electronic properties.

Caption: Relationship between theoretical methods and calculated electronic properties.

References

- 1. Theoretical prediction of the structural, electronic, mechanical and thermodynamic properties of the binary α-As2Te3 and β-As2Te3 [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. As2Te3 - Arsenicum Telluride [hqgraphene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]

- 6. api.mountainscholar.org [api.mountainscholar.org]

- 7. youtube.com [youtube.com]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

Unveiling the Atomic Architecture: A Technical Guide to the Lattice Parameters of Arsenic(III) Telluride

For Immediate Release

This technical guide provides a comprehensive overview of the crystallographic lattice parameters of arsenic(III) telluride (As₂Te₃), a material of significant interest in the fields of thermoelectrics and nonlinear optics. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental methodologies for characterization, and presents visual representations of the analytical workflow.

Core Data: Lattice Parameters of this compound

This compound primarily exists in two crystalline forms: the α-phase, which is stable at ambient pressure, and the β-phase, which emerges under high-pressure conditions. The crystallographic parameters of these phases, as determined by various research endeavors, are summarized below.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| α-As₂Te₃ | Monoclinic | C2/m | 14.339 | 4.006 | 9.873 | 90 | 95 | 90 | [1] |

| α-As₂Te₃ | Monoclinic | C2/m | 14.345 | 4.016 | 9.891 | 90 | 95.06 | 90 | [2] |

| α-As₂Te₃ | Monoclinic | C2/m | 14.30 | 4.03 | 9.86 | 90 | 95.40 | 90 | [3] |

| β-As₂Te₃ | Rhombohedral | R-3m | 4.16 | 4.16 | 30.01 | 90 | 90 | 120 | [2] |

Note: The rhombohedral lattice of β-As₂Te₃ is often described using hexagonal axes.

Experimental Protocols: Determination of Lattice Parameters

The precise determination of lattice parameters for this compound is predominantly achieved through powder X-ray diffraction (XRD) coupled with Rietveld refinement. The following sections detail the typical experimental procedures.

Synthesis of this compound Powder

Objective: To synthesize a pure, polycrystalline sample of As₂Te₃ suitable for XRD analysis.

Materials:

-

High-purity arsenic (As) shots or powder (99.999% or greater)

-

High-purity tellurium (Te) powder (99.999% or greater)

-

Quartz ampoule

-

Tube furnace

-

Vacuum pump

-

Agate mortar and pestle

Procedure:

-

Stoichiometric amounts of arsenic and tellurium are weighed in a 2:3 molar ratio and placed into a clean quartz ampoule.

-

The ampoule is evacuated to a pressure of approximately 10⁻⁵ Torr and sealed under vacuum.

-

The sealed ampoule is placed in a tube furnace and slowly heated to a temperature above the melting point of As₂Te₃ (approximately 381°C), typically to around 600-700°C, to ensure a homogeneous melt.

-

The molten mixture is held at this temperature for an extended period (e.g., 24-48 hours) with intermittent rocking or agitation to promote complete reaction and homogenization.

-

The furnace is then slowly cooled to room temperature over several hours to facilitate the crystallization of the polycrystalline ingot.

-

The resulting As₂Te₃ ingot is carefully extracted from the ampoule and finely ground into a homogeneous powder using an agate mortar and pestle.

For the synthesis of the high-pressure β-phase, the α-phase powder is subjected to high-pressure and high-temperature conditions, for example, in a Paris-Edinburgh cell, followed by quenching.[2]

Powder X-ray Diffraction (XRD) Data Collection

Objective: To obtain a high-quality diffraction pattern from the powdered As₂Te₃ sample.

Instrumentation:

-

Powder X-ray diffractometer (e.g., Bruker D8 Advance)

-

X-ray source (commonly Cu Kα, λ = 1.5406 Å)

-

Detector (e.g., LynxEye detector)

-

Sample holder (low-background type)

Procedure:

-

The finely ground As₂Te₃ powder is carefully packed into the sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.

-

The sample holder is mounted in the diffractometer.

-

The XRD pattern is collected over a specified 2θ range, typically from 10° to 90°, with a defined step size (e.g., 0.02°) and counting time per step (e.g., 1-2 seconds).

-

Instrumental parameters such as the X-ray tube voltage and current are set according to the manufacturer's recommendations (e.g., 40 kV and 40 mA).

Rietveld Refinement

Objective: To refine the crystal structure model and obtain precise lattice parameters from the experimental XRD data.

Software:

-

FullProf Suite, GSAS-II, or similar Rietveld refinement software.

Procedure:

-

The collected XRD data is imported into the refinement software.

-

An initial structural model is established using the known space group of the respective phase (C2/m for α-As₂Te₃ or R-3m for β-As₂Te₃) and approximate atomic positions from the literature.

-

The refinement process is initiated by sequentially refining various parameters in a logical order:

-

Scale factor and background: The background is typically modeled using a polynomial function.

-

Unit cell parameters: The lattice constants (a, b, c, α, β, γ) are refined.

-

Peak profile parameters: Parameters defining the peak shape (e.g., Gaussian and Lorentzian contributions), width, and asymmetry are refined. The Caglioti function (U, V, W) is commonly used to model the peak width variation with 2θ.

-

Atomic coordinates: The fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit are refined.

-

Isotropic/Anisotropic displacement parameters (B-factors): These parameters account for the thermal vibrations of the atoms.

-

Preferred orientation parameters: If preferred orientation is suspected, a correction model (e.g., March-Dollase) is applied.

-

-

The quality of the fit is monitored using goodness-of-fit indicators such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the chi-squared (χ²) value. A good refinement is indicated by a low χ² value (ideally close to 1) and a flat difference plot between the observed and calculated patterns.

Visualized Workflow and Structures

The following diagrams illustrate the experimental workflow for determining the lattice parameters of this compound and a simplified representation of the phase transition.

References

Pressure-Induced Phase Transitions in As₂Te₃: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pressure-induced phase transitions in arsenic telluride (As₂Te₃), a material of significant interest in condensed matter physics and materials science. This document details the structural transformations of both α-As₂Te₃ and β-As₂Te₃ under high-pressure conditions, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction to Pressure-Induced Phase Transitions in As₂Te₃

Arsenic telluride (As₂Te₃) is a layered semiconductor belonging to the group V-VI compounds, which are known for their interesting thermoelectric and topological properties.[1] The application of high pressure serves as a powerful tool to tune the interatomic distances and modify the electronic structure of As₂Te₃, leading to a series of structural phase transitions and changes in its physical properties, such as metallization.[2] Understanding these transitions is crucial for harnessing the potential of As₂Te₃ in various technological applications. This guide focuses on the two primary ambient pressure polymorphs: the monoclinic α-As₂Te₃ and the rhombohedral β-As₂Te₃.

Phase Transitions in α-As₂Te₃

Under ambient conditions, α-As₂Te₃ possesses a monoclinic crystal structure with the space group C2/m.[3] Upon compression, it undergoes a series of transformations leading to new structural phases and eventual metallization.

The α → α' → α'' Isostructural Transitions

As the pressure is increased, α-As₂Te₃ undergoes two isostructural phase transitions, meaning the crystal symmetry remains the same, but there are notable changes in the lattice parameters and electronic properties.[1]

-

α → α' transition: This transition occurs at approximately 5.09 GPa.[1] It is characterized by a change in the compressional behavior of the lattice.

-

α' → α'' transition: A second isostructural transition to the α'' phase is observed at around 13.2 GPa.[1]

These transitions are associated with a gradual shift from an insulating to a semimetallic state.[2]

The α'' → γ First-Order Phase Transition

A more dramatic, first-order structural phase transition occurs at higher pressures:

-

α'' → γ transition: Starting at approximately 13.2 GPa and completing by 26.5 GPa, the α'' phase transforms into the γ-As₂Te₃ phase.[1][2] This high-pressure phase is characterized by a monoclinic structure with the space group C2/c.[4] This transition is accompanied by a transformation to a metallic state.[2] This phase transition is reversible upon the release of pressure.[4]

Phase Transitions in β-As₂Te₃

The β-As₂Te₃ polymorph, which has a rhombohedral structure with the space group R-3m, also exhibits a series of pressure-induced phase transitions.[5]

Isostructural Electronic Transitions in β-As₂Te₃

Similar to the alpha phase, β-As₂Te₃ undergoes isostructural phase transitions that are primarily of electronic origin:

-

First Isostructural Transition: Occurs near 2.0 GPa and is suggested to be a topological quantum phase transition from a trivial insulator to a topological insulator.[5][6]

-

Second Isostructural Transition: Takes place around 6.0 GPa and is likely related to an insulator-to-metal transition.[5][6]

First-Order Structural Transitions at Higher Pressures

At pressures exceeding 10 GPa, β-As₂Te₃ undergoes two partially reversible first-order phase transitions.[5][6]

-

Transition above 10 GPa: The first of these structural changes is observed to begin around 10 GPa.[5]

-

Transition above 17 GPa: A second first-order transition occurs at approximately 17 GPa.[5] The high-pressure phase above 17 GPa is suggested to be a monoclinic structure with the space group C2/m, similar to the β-Bi₂Te₃ structure type.[5]

Quantitative Data

The following tables summarize the key quantitative data for the various phases of As₂Te₃ under high pressure.

Table 1: Structural and Mechanical Properties of α-As₂Te₃ Phases

| Phase | Pressure Range (GPa) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) | Bulk Modulus (B₀) (GPa) |

| α | Ambient - 5.09 | C2/m | 14.30 | 4.03 | 9.86 | 95.40 | 565.8 | 26(2) |

| α' | 5.09 - 13.2 | C2/m | - | - | - | - | - | 42(4) |

| α'' | 13.2 - 26.5 | C2/m | - | - | - | - | - | - |

| γ | > 13.2 | C2/c | - | - | - | - | - | 56(1) |

Note: Detailed lattice parameters for α' and α'' phases are not explicitly provided in the search results, as they are isostructural to the α phase with continuous changes in lattice parameters.

Table 2: Structural and Mechanical Properties of β-As₂Te₃ Phases

| Phase | Pressure Range (GPa) | Space Group | a (Å) | c (Å) | Unit Cell Volume (ų) | Bulk Modulus (B₀) (GPa) |

| β | Ambient - 10 | R-3m | 4.25 | 29.8 | 460.9 | 37 |

| High-Pressure Phase 1 | > 10 | - | - | - | - | - |

| High-Pressure Phase 2 | > 17 | C2/m (proposed) | - | - | - | - |

Note: Detailed lattice parameters for the high-pressure phases of β-As₂Te₃ are not fully determined in the provided search results.

Table 3: Theoretical Bond Distances and Angles for β-As₂Te₃ at Different Pressures

| Pressure (GPa) | Interlayer Distance Te2-Te2 (Å) | Intralayer Distance Te1-As (Å) | Intralayer Distance Te2-As (Å) |

| 0 | ~3.7 | ~2.7 | ~2.9 |

| 5 | ~3.4 | ~2.65 | ~2.8 |

| 10 | ~3.2 | ~2.6 | ~2.7 |

Source: Theoretical calculations from search result[1]. These are not experimental values.

Experimental Protocols

The investigation of pressure-induced phase transitions in As₂Te₃ relies on a suite of specialized high-pressure experimental techniques.

High-Pressure Angle-Dispersive X-ray Diffraction (AD-XRD)

This is the primary technique for determining the crystal structure of materials under pressure.

-

Pressure Generation: A diamond anvil cell (DAC) is used to generate high pressures. The As₂Te₃ sample, along with a pressure calibrant, is placed in a small hole drilled in a metal gasket positioned between two diamond anvils.

-

Pressure-Transmitting Medium: A pressure-transmitting medium, such as silicone oil or Daphne oil 7373, is loaded into the gasket hole to ensure hydrostatic or quasi-hydrostatic pressure conditions.

-

X-ray Source: High-brilliance synchrotron X-ray sources are typically employed to obtain high-quality diffraction patterns from the small sample volume within the DAC. Monochromatic X-ray beams with wavelengths in the range of 0.4 to 0.6 Å are common.

-

Data Collection: The DAC is mounted on a goniometer, and the diffracted X-rays are collected by an area detector (e.g., an image plate or a CCD detector). The setup allows for the collection of diffraction patterns at various pressures.

-

Pressure Measurement: The pressure is determined in situ using the ruby fluorescence method. The shift in the fluorescence peak of a small ruby chip placed inside the DAC is correlated with the applied pressure.

-

Data Analysis: The collected two-dimensional diffraction patterns are integrated to produce one-dimensional intensity versus 2θ plots. These patterns are then indexed, and the lattice parameters are refined using software packages like GSAS or FullProf to determine the crystal structure at each pressure point.

High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing changes in vibrational modes, which are sensitive to structural phase transitions.

-

Experimental Setup: A micro-Raman spectrometer is used, where a laser beam is focused onto the sample inside the DAC. The scattered light is collected and analyzed by the spectrometer.

-

Laser Source: A monochromatic laser, typically with a wavelength of 532 nm or 633 nm, is used as the excitation source.

-

Pressure Measurement: Similar to AD-XRD, the ruby fluorescence method is used for in situ pressure calibration.

-

Data Analysis: The positions and widths of the Raman peaks are analyzed as a function of pressure. The appearance of new peaks, disappearance of existing peaks, or discontinuities in the pressure dependence of peak positions are indicative of phase transitions.

High-Pressure Electrical Resistance Measurements

This technique is used to investigate changes in the electronic properties of the material, such as metallization, under pressure.

-

Probe Configuration: The four-probe method is commonly used to eliminate the influence of contact resistance. Four electrical leads are attached to the sample inside the DAC.

-

Measurement Principle: A constant current is passed through the outer two probes, and the voltage drop is measured across the inner two probes. The resistance is then calculated using Ohm's law.

-

Experimental Setup: The electrical leads are connected to a precision current source and a voltmeter. The measurements are performed as the pressure is incrementally increased.

-

Data Analysis: A plot of electrical resistance versus pressure is generated. Sharp drops in resistance are often correlated with structural phase transitions and can indicate a transition to a metallic state.

Visualizations

The following diagrams illustrate the logical workflows of the phase transitions and a typical experimental setup.

Caption: Pressure-induced phase transition sequence in α-As₂Te₃.

Caption: Generalized workflow for high-pressure experiments on As₂Te₃.

References

- 1. rsc.org [rsc.org]

- 2. hpstar.ac.cn [hpstar.ac.cn]

- 3. As2Te3 - Arsenicum Telluride [hqgraphene.com]

- 4. researchgate.net [researchgate.net]

- 5. personales.upv.es [personales.upv.es]

- 6. Experimental and theoretical study of β-As2Te3 under hydrostatic pressure - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermophysical Properties of Arsenic Telluride (As₂Te₃)

Abstract

Arsenic telluride (As₂Te₃) is a semiconducting compound of significant interest for applications in thermoelectrics and nonlinear optics. This technical guide provides a comprehensive overview of the core thermophysical properties of As₂Te₃ for researchers, scientists, and professionals in materials science and related fields. It details the material's structural phases and presents key quantitative data, including thermal and electrical conductivity, Seebeck coefficient, and thermoelectric figure of merit. Furthermore, this document outlines the experimental methodologies for the synthesis, characterization, and measurement of these critical properties, supplemented by workflow visualizations to ensure clarity.

Introduction

Arsenic telluride (As₂Te₃), a Group 15 sesquichalcogenide, is a layered van der Waals (vdW) semiconductor known for its promising thermoelectric properties.[1] The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which requires a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. As₂Te₃ is notable for its intrinsically low thermal conductivity, making it a strong candidate for waste heat recovery and solid-state cooling applications.[2]

The compound exists in two primary crystallographic forms: a monoclinic α-phase, which is most stable at ambient temperature and pressure, and a rhombohedral β-phase, which can be formed under high pressure and exhibits enhanced thermoelectric characteristics.[1][3] Its utility also extends to the field of nonlinear optics, where its amorphous glass form shows exceptional ability to redistribute the electrical charge density of light.[3] This guide focuses on the fundamental thermophysical data and experimental protocols associated with crystalline arsenic telluride.

Crystal Structure and Phases

Arsenic telluride's properties are intrinsically linked to its crystal structure. The material is polymorphic, with its α- and β-phases being the most studied.[1]

-

α-Phase (Alpha Phase): At standard conditions, As₂Te₃ crystallizes in the monoclinic α-phase with the C2/m space group.[4] This structure is composed of covalently bonded layers with a distinct zigzag profile, which are stacked along the a-axis and held together by weak van der Waals forces.[1] This layered nature allows for straightforward mechanical exfoliation to produce thin, two-dimensional layers.[1]

-

β-Phase (Beta Phase): When subjected to high pressure, the α-phase transforms into the rhombohedral β-phase (R3m space group).[3] This phase is metastable at ambient conditions but is of significant interest as it demonstrates superior thermoelectric properties compared to the α-phase.[3]

-

High-Pressure Phases: Further studies under compression have revealed additional isostructural phase transitions from the α-phase to α′ and α″ phases, and a subsequent first-order transition to a γ-phase at pressures above 13.2 GPa.[5]

| Property | α-As₂Te₃ (Monoclinic) | β-As₂Te₃ (Rhombohedral) |

| Space Group | C2/m | R3m |

| Lattice Parameters | a = 14.345 Å, b = 4.016 Å, c = 9.891 Å, β = 95.06°[1] | a = 4.0473 Å, c = 29.5018 Å[2] |

| Stability | Stable at ambient conditions[1] | Formed under high pressure[3] |

Thermophysical Properties

The thermophysical properties of As₂Te₃ are highly dependent on its phase, crystal orientation, and the presence of dopants.

Thermal Conductivity (κ)

A key advantage of As₂Te₃ is its remarkably low thermal conductivity, which is crucial for maintaining a temperature gradient in thermoelectric devices. The monoclinic structure's complexity contributes to this low value.[2]

Seebeck Coefficient (S)

The Seebeck coefficient, or thermopower, is a measure of the magnitude of the induced voltage in response to a temperature difference across the material. Doping is a common strategy to optimize this property.

Electrical Resistivity (ρ)

As₂Te₃ is a semiconductor, with charge transport primarily carried by holes.[3] Its electrical resistivity can be tuned through doping, but high temperatures in doped samples can lead to an irreversible transition to metallic conduction.[3]

Specific Heat Capacity (Cₚ)

Specific heat capacity is a necessary parameter for calculating thermal conductivity from thermal diffusivity measurements. While extensive experimental data for As₂Te₃ is not widely published, it can be determined experimentally using techniques like differential scanning calorimetry.

Thermoelectric Figure of Merit (ZT)

The ZT value, defined as ZT = (S²T) / (ρκ), provides a holistic measure of a material's thermoelectric performance. Significant enhancements in ZT have been achieved for As₂Te₃ through strategic doping.

| Material | Property | Value | Temperature |

| α-As₂Te₃ | Thermal Conductivity (κ) | < 1.0 W·m⁻¹·K⁻¹[2] | > 300 K |

| α-As₂Te₃ (Sn-doped) | Thermal Conductivity (κ) | 0.55 W·m⁻¹·K⁻¹[2] | 523 K |

| α-As₂Te₃ (Se-substituted) | Lattice Thermal Conductivity (κL) | 0.35 W·m⁻¹·K⁻¹[2] | 300 K |

| Monolayer As₂Te₃ (p-type) | Thermal Conductivity (κ) | 2.76 W·m⁻¹·K⁻¹ (x-axis), 1.68 W·m⁻¹·K⁻¹ (y-axis) | 300 K |

| α-As₂Te₃ (Sn-doped) | Seebeck Coefficient (S) | > 300 µV·K⁻¹[2] | 500 K |

| α-As₂Te₃ | Band Gap (Eg) | ~0.4 eV | 4.2 K |

| Bulk As₂Te₃ | Band Gap (Eg) | ~0.24 eV[4] | Room Temp. |

| α-As₂Te₃ (Sn-doped, x=0.05) | Figure of Merit (ZT) | 0.8[2] | 523 K |

| β-As₂Te₃ (Bi-substituted, x=0.017) | Figure of Merit (ZT) | 0.7 | 423 K |

| Monolayer As₂Te₃ (p-type) | Figure of Merit (ZT) - Calculated | 2.36 | 600 K |

Experimental Methodologies

Synthesis of Arsenic Telluride

The quality and phase of the As₂Te₃ sample are highly dependent on the synthesis method.

-

Melt Growth / Flux Zone Technique: This method is employed to produce large, defect-free single crystals suitable for fundamental property measurements.[4] High-purity elemental arsenic and tellurium are sealed in an evacuated quartz ampoule, melted at high temperature, and then slowly cooled to facilitate crystallization.

-

Powder Metallurgy: For polycrystalline samples, powder metallurgy is a common approach. This involves ball milling the constituent elements followed by consolidation techniques like spark plasma sintering (SPS) or high-temperature, high-pressure processing.[2]

-

Wet-Chemical Synthesis: Nanostructures such as nanowires can be synthesized using environmentally benign two-step methods. These often involve the initial formation of tellurium nanowires followed by a conversion step where a metal precursor is added.

References

An In-Depth Technical Guide to the Arsenic-Tellurium (As-Te) Binary Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Arsenic-Tellurium (As-Te) binary phase diagram, a critical tool for understanding the thermodynamic relationships, phase behavior, and material properties within this system. The information presented is essential for researchers and professionals involved in the development of novel materials, particularly in the fields of semiconductors, thermoelectric devices, and specialized alloys.

Core Principles of the As-Te System

The As-Te binary system is characterized by the presence of a single congruently melting intermediate compound, Arsenic Telluride (As₂Te₃), and two invariant reactions: a eutectic and a peritectic reaction. The phase diagram maps the equilibrium phases present at various temperatures and compositions.

Arsenic, at atmospheric pressure, sublimes rather than melts. Its melting point is only achieved under elevated pressure. Tellurium exhibits a straightforward melting behavior. The interaction between these two elements gives rise to a complex phase relationship, which is crucial for controlling the microstructure and properties of As-Te based materials.

Quantitative Data Summary

The following tables summarize the key quantitative data for the As-Te binary system, including the properties of the constituent elements and the characteristics of the invariant reactions and intermediate compound.

Table 1: Properties of the Constituent Elements

| Element | Melting Point (°C) | Boiling Point (°C) | Crystal Structure |

| Arsenic (As) | 817 (at 28 atm) | 614 (sublimes) | Rhombohedral |

| Tellurium (Te) | 449.5 | 988 | Hexagonal |

Table 2: Invariant Reactions in the As-Te System

| Reaction Type | Temperature (°C) | Composition (at. % Te) | Reaction |

| Eutectic | 362 | 85 | L ↔ As₂Te₃ + (Te) |

| Peritectic | 381 | ~58 | L + (As) ↔ As₂Te₃ |

Table 3: Properties of the Intermediate Compound As₂Te₃

| Property | Value |

| Congruent Melting Point (°C) | 381 |

| Composition (at. % Te) | 60 |

| Crystal Structure (α-As₂Te₃) | Monoclinic |

| Space Group | C2/m |

| Lattice Parameters | a = 14.339 Å, b = 4.006 Å, c = 9.873 Å, β = 95° |

Experimental Determination of the As-Te Phase Diagram

The determination of the As-Te phase diagram is primarily accomplished through a combination of experimental techniques designed to identify phase transition temperatures and characterize the crystal structures of the present phases. The two most critical methods are Differential Thermal Analysis (DTA) and X-Ray Diffraction (XRD).

Experimental Protocol: Differential Thermal Analysis (DTA)

Objective: To determine the temperatures of phase transitions (melting, eutectic, and peritectic reactions) by detecting the heat absorbed or released during these transformations.

Methodology:

-

Sample Preparation: A series of As-Te alloys with varying compositions are prepared from high-purity elemental arsenic and tellurium. The elements are weighed and sealed in evacuated quartz ampoules to prevent oxidation. The ampoules are then heated in a furnace to a temperature above the liquidus line to ensure complete melting and homogenization, followed by slow cooling to achieve equilibrium.

-

DTA Measurement: A small amount of the powdered alloy is placed in a sample crucible (e.g., alumina), and an equivalent amount of a thermally inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

Heating and Cooling Cycles: The sample and reference are heated and cooled at a controlled, constant rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., argon).

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is continuously measured and recorded as a function of the sample temperature.

-

Analysis: Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The onset temperature of these peaks is used to determine the liquidus, solidus, eutectic, and peritectic temperatures for each composition.

Experimental Protocol: X-Ray Diffraction (XRD)

Objective: To identify the crystal structures of the phases present in the As-Te alloys at different compositions and temperatures.

Methodology:

-

Sample Preparation: The same set of equilibrated As-Te alloys prepared for DTA is used. The alloys are ground into a fine powder to ensure random crystal orientation.

-

XRD Measurement: The powdered sample is mounted on a sample holder in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a wide angular range to capture all relevant diffraction peaks.

-

Phase Identification: The resulting diffraction pattern is a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks are compared with standard diffraction data from databases (e.g., the Powder Diffraction File) to identify the phases (e.g., (As), (Te), As₂Te₃).

-

Lattice Parameter Determination: For single-phase regions, the precise positions of the diffraction peaks can be used to calculate the lattice parameters of the crystal structure.

Visualizing Experimental Workflows and Phase Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental analysis and the key phase transformations in the As-Te system.

Unveiling the Electronic Landscape: A Technical Guide to the Band Gap of van der Waals α-As₂Te₃ Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band gap of van der Waals α-Arsenic Telluride (α-As₂Te₃) crystals. α-As₂Te₃, a member of the V-VI semiconductor family, is garnering significant interest for its potential applications in novel electronic and photonic technologies. A precise understanding of its fundamental electronic properties, particularly its band gap, is crucial for the design and development of next-generation devices. This document synthesizes experimental and theoretical findings, details the methodologies for its characterization, and presents the data in a clear, comparative format.

Core Findings: The Electronic Band Gap of α-As₂Te₃

The electronic band gap of α-As₂Te₃ has been investigated through both experimental measurements and theoretical calculations, revealing it to be a semiconductor with a relatively narrow band gap.

Quantitative Data Summary

The following table summarizes the reported electronic band gap values for α-As₂Te₃ from various experimental and theoretical studies.

| Method | Band Gap Type | Band Gap (eV) | Key Experimental Conditions / Computational Details |

| Experimental | |||

| Scanning Tunneling Spectroscopy (STS) | Direct | ~0.4 | Measurements performed at 4.2 K.[1] |

| Theoretical | |||

| Density Functional Theory (DFT) | Indirect | ~0.22 | First-principles calculations.[2] |

| Density Functional Theory (DFT) | Direct | ~0.35 | First-principles calculations.[2] |

| Density Functional Theory (DFT) | - | ~0.34 | Ab-initio calculations.[2] |

| Density Functional Theory (DFT) | - | 0.480 |

Experimental and Theoretical Workflow

The determination of the electronic band gap of α-As₂Te₃ involves a synergistic approach, combining material synthesis, experimental characterization, and theoretical modeling. The logical flow of this process is visualized in the diagram below.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the electronic properties of α-As₂Te₃.

Synthesis of α-As₂Te₃ Single Crystals

High-quality single crystals are a prerequisite for reliable electronic measurements. While specific parameters can vary, a generalized Bridgman method is commonly employed for the synthesis of such chalcogenide crystals.

-

Stoichiometric Preparation: High-purity arsenic (As) and tellurium (Te) elements are weighed in a 2:3 stoichiometric ratio.

-

Ampoule Sealing: The constituent elements are placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.

-

Melt and Homogenization: The sealed ampoule is placed in a vertical furnace and heated to a temperature above the melting point of As₂Te₃ to ensure a homogeneous melt. The molten material is held at this temperature for an extended period to ensure complete reaction and mixing.

-

Controlled Solidification: The ampoule is then slowly lowered through a temperature gradient. The bottom of the ampoule is cooled first, initiating crystallization from a single point. A slow cooling rate is crucial for the growth of a large, high-quality single crystal.

-

Crystal Retrieval: Once the entire ampoule has passed through the temperature gradient and the ingot has solidified, the furnace is slowly cooled to room temperature. The single crystal is then carefully retrieved from the quartz ampoule.

Determination of the Electronic Band Gap via Scanning Tunneling Spectroscopy (STS)

STS is a powerful technique for probing the local density of electronic states (LDOS) of a material's surface with atomic-scale spatial resolution.

-

Sample Preparation: A freshly cleaved surface of the α-As₂Te₃ crystal is prepared by mechanical exfoliation in an ultra-high vacuum (UHV) environment to obtain a clean, atomically flat surface.

-

STM Tip Approach: A sharp metallic tip is brought in close proximity to the sample surface without physical contact. A bias voltage is applied between the tip and the sample.

-

Tunneling Current: Due to the quantum mechanical tunneling effect, electrons tunnel across the vacuum gap, generating a measurable tunneling current.

-

Spectroscopy Mode: The STM is operated in spectroscopy mode. At a specific location on the sample surface, the feedback loop controlling the tip-sample distance is momentarily opened, and the bias voltage is swept through a desired range.

-